molecular formula C9H9BrO3 B1269858 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde CAS No. 340216-58-2

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Cat. No. B1269858
CAS RN: 340216-58-2
M. Wt: 245.07 g/mol
InChI Key: LCSRDLZFAXUFGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde and related compounds often involves multi-step chemical reactions, starting from simple precursors like hydroxybenzaldehydes or bromobenzaldehydes. For instance, a general method for converting bromobenzaldehydes to hydroxybenzaldehydes involves in situ protection of the aldehyde function, followed by lithium-bromine exchange and reaction with nitrobenzene, showcasing the complexity of synthesizing such compounds (Sinhababu & Borchardt, 1983).

Molecular Structure Analysis

Structural analyses of compounds similar to this compound reveal intricate details about their molecular geometry, including bond lengths, angles, and conformational preferences. X-ray crystallography has been a pivotal tool in determining these structures, providing insights into how different substituents affect the overall molecular architecture and stability. For example, the crystal structure of 5-Bromo-2-hydroxybenzaldehyde and related compounds has been determined, illustrating how substituents influence the planarity and packing of these molecules in the solid state (Chumakov et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound is significantly shaped by its functional groups. Bromo and hydroxy groups, in particular, play a crucial role in facilitating various chemical transformations, including halogenation, hydroxylation, and condensation reactions. These reactions are essential for synthesizing more complex molecules and polymers, demonstrating the compound's versatility as a chemical building block. Studies have shown how bromobenzaldehydes undergo specific reactions, such as hydroxylation, to yield hydroxybenzaldehydes, highlighting the chemical pathways relevant to this compound (Sinhababu & Borchardt, 1983).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-Bromo-5-ethoxy-4-hydroxybenzaldehyde, though not directly studied, is related to compounds that have been synthesized and analyzed for their chemical properties and structural features. For instance, the compound 2-bromo-3-hydroxybenzaldehyde has been formed unexpectedly through the bromination of 3-hydroxybenzaldehyde, highlighting the complex nature of bromination reactions in organic chemistry (Otterlo et al., 2004). Another compound, 5-bromo-2-hydroxybenzaldehyde, has been used to synthesize Schiff base ionophores, which are crucial in the enrichment of trace amounts of copper(II) ions in water samples, demonstrating its applicability in environmental analysis and remediation (Fathi & Yaftian, 2009).

Biological Activities and Potential Therapeutic Uses

Bromophenols, including derivatives similar to this compound, have been isolated from sources like red algae, such as Rhodomela larix. These compounds often exhibit interesting biological activities that can have therapeutic applications (Suzuki et al., 1980). For example, certain brominated benzaldehydes have been used in the synthesis of non-peptide CCR5 antagonists, indicating their potential in medicinal chemistry and drug discovery (Cheng De-ju, 2015).

Crystallography and Material Science

The crystal structures of related brominated benzaldehydes have been studied, providing insights into their molecular conformations and interactions. These studies are essential in understanding the material properties and potential applications in areas like nanotechnology and material science (Chumakov et al., 2014). Furthermore, a new polymorph of 2-bromo-5-hydroxybenzaldehyde was reported, showcasing the diverse crystalline forms that such compounds can take (Silva et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “3-Bromo-5-ethoxy-4-hydroxybenzaldehyde”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-bromo-5-ethoxy-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSRDLZFAXUFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358162
Record name 2-bromo-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

340216-58-2
Record name 2-bromo-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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